

Structure-Activity Relationship (SAR) of 4-Methylindolin-2-one Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-Methylindolin-2-one

Cat. No.: B082626

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The indolin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy.[1] Its derivatives have been extensively studied, leading to the discovery of potent therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships of indolin-2-one derivatives, with a specific focus on the influence of substitutions, including the 4-methyl group, on their biological activity.

General Structure-Activity Relationship of Indolin-2-one Derivatives

The pharmacological activity of indolin-2-one derivatives can be significantly modulated by substitutions at various positions of the core structure. The key positions for modification are the C3, C4, C5, C6, C7, and N1 positions.

- **C3 Position:** This position is critical for determining the potency and selectivity of the compound.[2] It is typically substituted with a methylene bridge connected to a heterocyclic or an aromatic ring system. The nature of this substituent directly influences the interaction of the molecule with the ATP-binding pocket of target kinases.[3][4] For instance, 3-[(five-membered heteroaryl ring)methylidene]indolin-2-ones often exhibit high specificity for the VEGF receptor (Flk-1) tyrosine kinase.[3]

- **C5 Position:** Substitution at the C5 position has been extensively studied, and it is known that the introduction of a halogen, such as fluorine, can enhance the anticancer activity.^{[5][6]} This is exemplified by the FDA-approved drug Sunitinib, which features a fluorine atom at this position.
- **N1 Position:** The nitrogen atom of the indolin-2-one ring can be either unsubstituted or substituted with various groups to modulate the physicochemical properties and biological activity of the compound.

While extensive research has been conducted on various substitutions, there is a noticeable lack of consolidated data specifically focusing on the SAR of **4-methylindolin-2-one** derivatives in the publicly available scientific literature. The following sections present available quantitative data for various indolin-2-one derivatives to provide a comparative context.

Comparative Biological Activity of Indolin-2-one Derivatives

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various substituted indolin-2-one derivatives. The data is compiled from multiple studies to facilitate a comparative analysis.

Table 1: Anticancer Activity of Substituted Indolin-2-one Derivatives

Compound ID	Indolin-2-one Core Substitution	C3-Substituent	Cancer Cell Line	IC50 (μM)	Reference
1c	5-Fluoro	Phenylamino-methylene	HCT-116	<1	[1]
1h	5-Fluoro	(4-methylpiperazin-1-yl)phenylamino-methylene	HCT-116	<1	[1]
2c	Unsubstituted	(4-methylpiperazin-1-yl)phenylamino-methylene	MDA-MB-231	1-10	[1]
Compound 23	5-Fluoro	Pyridone	HCT-116	Not specified, but significant	[5]
Compound 7g	Not specified	Thiazolidinone derivative	MCF-7, A549	40	[7]
Compound 7g	Not specified	Thiazolidinone derivative	PC3	50	[7]
Compound 5h	Not specified	Thiazolidinone derivative	HT-29	0.016	[8]
Compound 5h	Not specified	Thiazolidinone derivative	H460	0.0037	[8]

Table 2: Kinase Inhibitory Activity of Substituted Indolin-2-one Derivatives

Compound ID	Indolin-2-one		IC50 (nM)	Reference
	Core Substitution	Target Kinase		
Compound 12d	Not specified	PAK4	16	[9]
Compound 11b	Not specified	PAK4	22	[9]
Compound 12g	Not specified	PAK4	27	[9]
Compound 3b	Not specified	VEGFR-2	Potent inhibitor	[10]
Compound 3b	Not specified	PDGFR- β	Potent inhibitor	[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are generalized protocols for commonly employed assays in the evaluation of indolin-2-one derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

- **Reaction Setup:** In a microplate, a reaction mixture is prepared containing the target kinase, a suitable substrate (often a peptide or protein), ATP, and the test compound at various concentrations.
- **Incubation:** The plate is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific duration to allow the kinase to phosphorylate the substrate.
- **Detection:** The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as:
 - **Radiometric Assay:** Using radiolabeled ATP (γ -³²P-ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
 - **Luminescence-based Assay:** Using commercially available kits (e.g., ADP-Glo™) that measure the amount of ADP produced during the kinase reaction.

- Fluorescence-based Assay: Employing methods like HTRF® (Homogeneous Time-Resolved Fluorescence) that use fluorescence resonance energy transfer (FRET) between labeled antibodies that recognize the phosphorylated substrate.
- Data Analysis: The kinase activity is measured for each compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated by fitting the data to a dose-response curve.

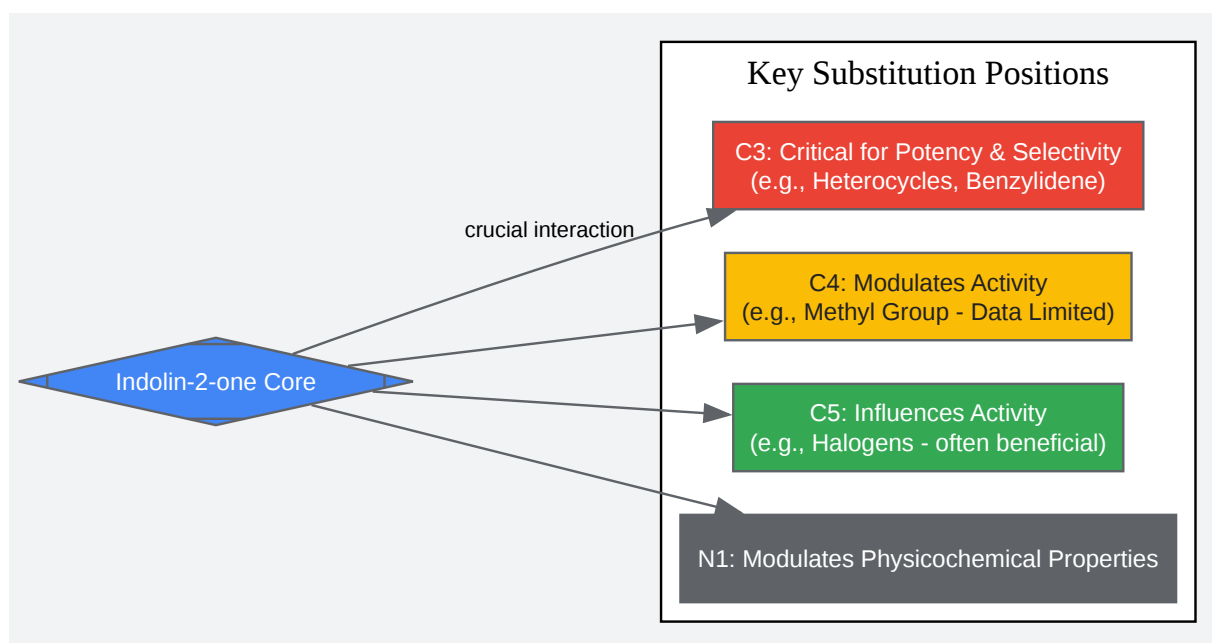
Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

- Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
- Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

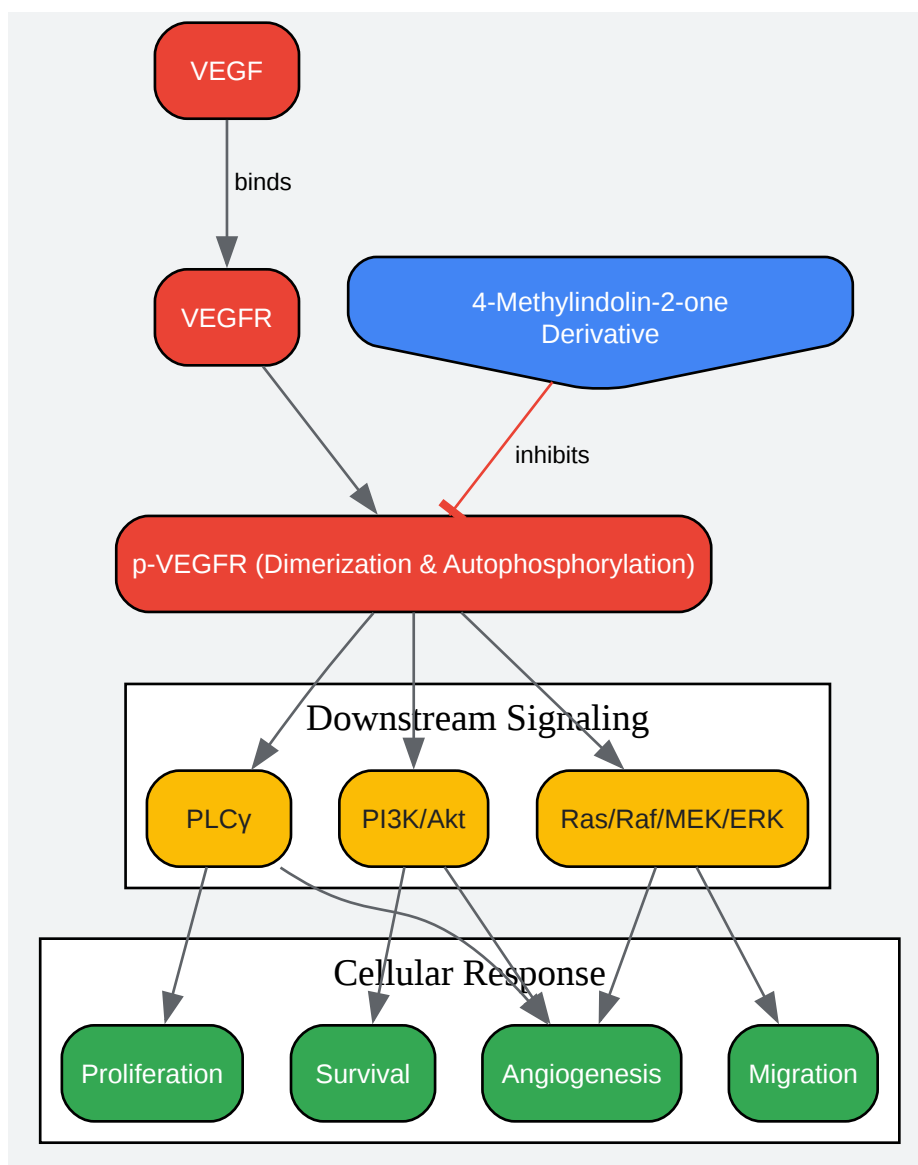
Visualizations

The following diagrams illustrate key concepts related to the SAR and evaluation of **4-methylindolin-2-one** derivatives.



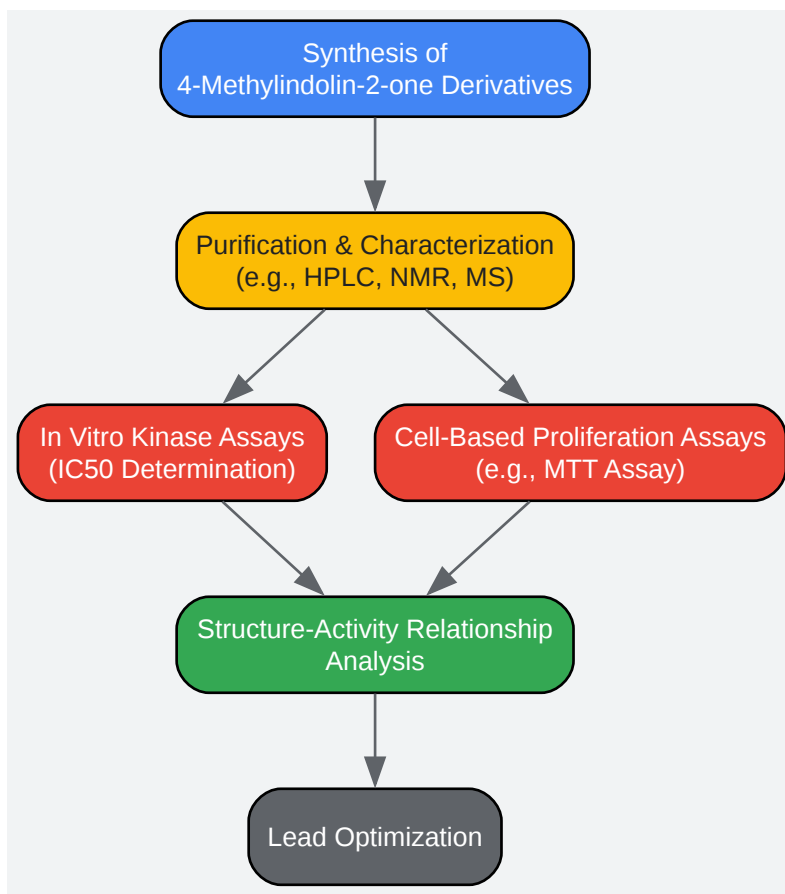
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Caption: General Structure-Activity Relationship (SAR) map of the indolin-2-one scaffold.



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Caption: Simplified VEGFR signaling pathway, a common target for indolin-2-one kinase inhibitors.



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Caption: Typical experimental workflow for the discovery and optimization of indolin-2-one derivatives.

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